4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thienopyrimidine, and sulfanyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, or interfere with the replication of viruses. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine
- 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzoic acid
Uniqueness
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific combination of structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets and its potential for modification make it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S2/c1-9-10(2)22-16-14(9)15(17-8-18-16)21-7-13-19-11-5-3-4-6-12(11)20-13/h3-6,8H,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKLCXEMYNLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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